N-t-Butyl-5-fluoro-2-nitroaniline CAS number and molecular weight
N-t-Butyl-5-fluoro-2-nitroaniline CAS number and molecular weight
Introduction
N-t-Butyl-5-fluoro-2-nitroaniline is a fluorinated aromatic amine derivative that holds potential as a versatile building block in modern synthetic chemistry, particularly within the realm of drug discovery and materials science. Its structure is characterized by three key functional groups: a nitro group, a fluorine atom, and a bulky tert-butyl amine substituent. The interplay of these groups imparts unique electronic and steric properties to the molecule, making it a valuable intermediate for creating more complex chemical entities. The electron-withdrawing nature of both the nitro group and the fluorine atom deactivates the aromatic ring, influencing its reactivity in subsequent chemical transformations. This guide provides a comprehensive overview of N-t-Butyl-5-fluoro-2-nitroaniline, including its chemical properties, a proposed synthetic pathway, potential applications in drug development, and essential safety information for laboratory professionals.
Core Properties and Data
A summary of the key identifiers and physicochemical properties of N-t-Butyl-5-fluoro-2-nitroaniline is presented below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 1133315-34-0 | [1] |
| Molecular Formula | C₁₀H₁₃FN₂O₂ | [1] |
| Molecular Weight | 212.22 g/mol | [1] |
| Appearance | Light yellow to yellow to orange powder/crystal | |
| Purity | ≥99% (GC) | |
| Melting Point | 100 - 103 °C |
Synthetic Pathways and Methodologies
Step 1: Synthesis of 5-Fluoro-2-nitroaniline (Precursor)
The initial step involves the regioselective ammonolysis of 2,4-difluoronitrobenzene. In this reaction, one of the fluorine atoms is displaced by an amino group.
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Reaction: 2,4-difluoronitrobenzene is treated with concentrated ammonia water.
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Rationale: The nitro group is a strong electron-withdrawing group, which activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). The fluorine atom para to the nitro group is more activated and is thus preferentially substituted by the ammonia nucleophile.
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Procedure: 2,4-difluoronitrobenzene is added to concentrated ammonia water at room temperature. The mixture is then gently heated (e.g., to 40°C) for several hours. Upon cooling, the 5-fluoro-2-nitroaniline product crystallizes and can be isolated by filtration. This method is reported to yield the product in high purity and quantity (up to 98% yield).
Step 2: N-tert-Butylation of 5-Fluoro-2-nitroaniline
The second step is the introduction of the tert-butyl group onto the nitrogen atom of the aniline. The nucleophilicity of the amino group in 5-fluoro-2-nitroaniline is significantly reduced due to the electron-withdrawing effects of the ortho-nitro and para-fluoro substituents. Therefore, direct alkylation with tert-butyl halides under standard conditions is challenging. A more effective approach involves a copper-catalyzed reaction using a specialized tert-butylating agent.
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Proposed Reaction: Copper-catalyzed N-tert-butylation using tert-butyl 2,2,2-trichloroacetimidate.
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Rationale: This method has been shown to be effective for the N-tert-butylation of various aromatic amines, including those with electron-withdrawing substituents.[2] The reaction proceeds under mild conditions (room temperature) and avoids the harsh conditions and poor yields associated with traditional methods.[2] Copper(II) triflate (Cu(OTf)₂) is an effective catalyst for this transformation.[2]
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Proposed Protocol:
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To a solution of 5-fluoro-2-nitroaniline in a suitable solvent such as nitromethane, add a catalytic amount of Cu(OTf)₂.
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Add tert-butyl 2,2,2-trichloroacetimidate to the mixture.
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Stir the reaction at room temperature until completion, monitoring by an appropriate method (e.g., TLC or GC-MS).
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Upon completion, the reaction mixture would be worked up, likely involving an aqueous wash and extraction with an organic solvent.
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The final product, N-t-Butyl-5-fluoro-2-nitroaniline, would be purified using column chromatography.
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The overall synthetic workflow can be visualized as follows:
Applications in Drug Discovery and Medicinal Chemistry
The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance pharmacological properties such as metabolic stability, bioavailability, and binding affinity.[3][4] N-t-Butyl-5-fluoro-2-nitroaniline serves as a valuable scaffold that combines several features beneficial for drug design:
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Fluorine Substitution: The fluorine atom can increase lipophilicity, which may improve membrane permeability. Furthermore, the carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by cytochrome P450 enzymes, potentially increasing the drug's half-life.[3][4]
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Nitro Group as a Synthetic Handle: The nitro group is a versatile functional group. It can be readily reduced to an amine, which can then be further functionalized to introduce a wide variety of substituents, for example, through amide bond formation.[5] This allows for the exploration of a large chemical space around the core structure. The nitro group itself can also participate in crucial binding interactions within a target protein.
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Tert-Butyl Group: The bulky tert-butyl group can serve as a hydrophobic anchor, fitting into hydrophobic pockets of target proteins to increase binding affinity. It also provides steric hindrance that can shield adjacent parts of the molecule from metabolic attack.
Given these characteristics, N-t-Butyl-5-fluoro-2-nitroaniline is a promising starting material for the synthesis of novel therapeutic agents, particularly in areas such as oncology and infectious diseases, where fluorinated compounds have shown significant success.[4] The precursor, 5-fluoro-2-nitroaniline, is noted for its use as an intermediate in the development of anti-cancer agents.[6]
Safety and Handling
As a laboratory chemical, N-t-Butyl-5-fluoro-2-nitroaniline should be handled with appropriate care, following standard laboratory safety protocols.
Hazard Identification:
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Acute Toxicity, Oral (Category 4): Harmful if swallowed.
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Skin Corrosion/Irritation (Category 2): Causes skin irritation.
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Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.
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Specific Target Organ Toxicity, Single Exposure (Category 3): May cause respiratory irritation.
Recommended Personal Protective Equipment (PPE):
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Eye Protection: Safety glasses with side-shields or a face shield.
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Hand Protection: Compatible chemical-resistant gloves.
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Skin and Body Protection: A lab coat or protective suit.
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Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. If dust is generated, a particle respirator may be necessary.
First Aid Measures:
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If Inhaled: Move the person to fresh air.
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In Case of Skin Contact: Wash off with soap and plenty of water.
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In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.
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If Swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person.
Always consult the most recent Safety Data Sheet (SDS) for this compound before use.
References
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The Role of Fluorinated Nitrobenzenes in Modern Pharmaceutical Synthesis. (n.d.). Retrieved January 19, 2026, from [Link]
- Cran, J. W., Vidhani, D. V., & Krafft, M. E. (2014). Copper-Catalyzed N-tert-Butylation of Aromatic Amines under Mild Conditions Using tert-Butyl 2,2,2-Trichloroacetimidate. Synlett, 25(11), 1550-1554. DOI: 10.1055/s-0033-1339107
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The Role of Fluorinated Aromatics in Modern Drug Discovery. (2025, October 19). Retrieved January 19, 2026, from [Link]
- Priya A., Mahesh Kumar N., & Shachindra L. N. (2025). Fluorine in drug discovery: Role, design and case studies. Journal of Pharmacy, 7(2b), 207. DOI: 10.33545/26647222.2025.v7.i2b.207
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Chaudhary, P., Gupta, S., Muniyappan, N., & Sabiah, S. (2021). Regioselective Nitration of N-Alkyl Anilines using tert-Butyl Nitrite under Mild Condition. The Journal of Organic Chemistry, 86(17), 11649–11658. [Link]
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Zhang, Y., Zhang, S., Sun, Z., Yuan, Y., & Jia, X. (2021). Synthesis of Nitrated N‐Alkyl Anilines Using N‐Nitroso Anilines as a Self‐Providing Nitro Group Source. Chemistry – An Asian Journal, 16(16), 2234-2238. [Link]
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Watanabe, Y., Tsuji, Y., & Ohsugi, Y. (1981). The ruthenium catalyzed N-alkylation and N-heterocyclization of aniline using alcohols and aldehydes. Tetrahedron Letters, 22(52), 5269-5272. [Link]
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O'Hagan, D. (2010). Fluorination methods in drug discovery. Organic & Biomolecular Chemistry, 8(7), 1505-1517. [Link]
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Wang, Y., et al. (2023). Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one. RSC Advances, 13(23), 15684-15688. [Link]
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Chem Help ASAP. (2020, January 21). synthesis of anilines [Video]. YouTube. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 80573, 4-tert-Butyl-2-nitroaniline. Retrieved January 19, 2026, from [Link].
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 316163, 4-(Tert-butyl)-3-nitroaniline. Retrieved January 19, 2026, from [Link].
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Moorthy, K., et al. (2018). 2-Fluoro-5-nitroaniline. IUCrData, 3(3), x180425. [Link]
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